![molecular formula C14H20O2 B14305531 ({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene CAS No. 112481-90-0](/img/structure/B14305531.png)
({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is an organic molecule characterized by a benzene ring substituted with a complex alkyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” typically involves the reaction of benzyl alcohol with 2-methylpent-4-en-2-ol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then further reacted with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the alkene group to an alkane, resulting in a more saturated compound.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, “this compound” can be used in the production of specialty chemicals, polymers, and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism by which “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” exerts its effects involves interactions with specific molecular targets. For instance, in oxidation reactions, the benzylic position is particularly reactive due to the resonance stabilization of the resulting radical or carbocation intermediates. This reactivity is exploited in various synthetic applications to introduce functional groups at the benzylic position.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.
Benzyl ether: Similar structure but lacks the complex alkyl ether group.
Toluene: A methyl-substituted benzene, simpler in structure but shares some reactivity patterns.
Uniqueness
“({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is unique due to its complex alkyl ether substitution, which imparts distinct chemical properties and reactivity. This complexity allows for a broader range of chemical transformations and applications compared to simpler benzene derivatives.
Propriétés
Numéro CAS |
112481-90-0 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-methylpent-4-en-2-yloxymethoxymethylbenzene |
InChI |
InChI=1S/C14H20O2/c1-4-10-14(2,3)16-12-15-11-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3 |
Clé InChI |
VATJTHHPFUQUCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=C)OCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


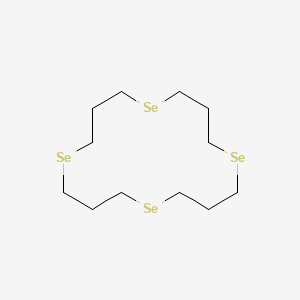

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
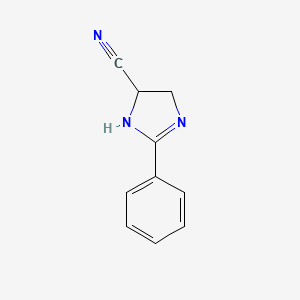
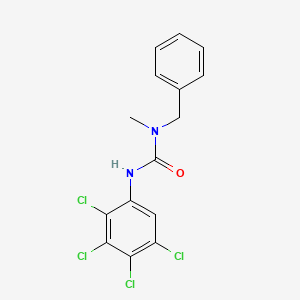

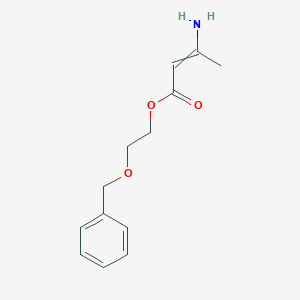
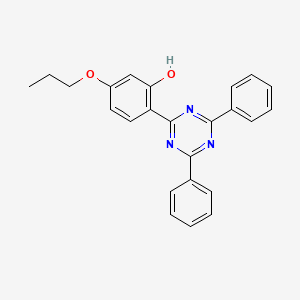
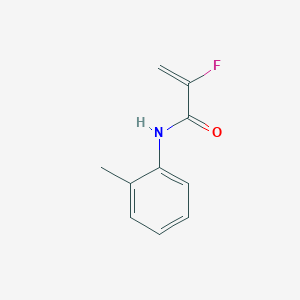
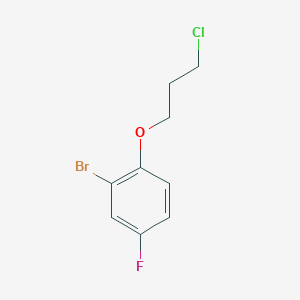
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
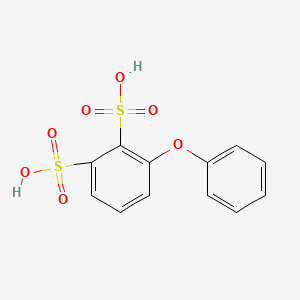

silane](/img/structure/B14305544.png)
